1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride can be achieved through several methods. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the reduction of nitromethylindanone to alcohol, followed by dehydration to form nitromethylindene, and subsequent hydrogenation over palladium on carbon to yield the amine, which is then treated with hydrogen chloride to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce different amines or alcohols.
Scientific Research Applications
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Similar in structure but differs in the position of the methanamine group.
(1H-Indol-4-yl)methanamine: Another structural isomer with different biological activities.
Uniqueness
1-(2,3-Dihydro-1H-indol-2-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
1-(2,3-dihydro-1H-indol-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 2763749-81-9 |
Molecular Formula | C9H14Cl2N2 |
Molecular Weight | 221.1 g/mol |
Purity | ≥95% |
Physical Form | Powder |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Fischer Indole Synthesis : This method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst.
- Alternative Synthetic Routes : Other methods may include the use of indole derivatives and various catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole structure allows for high-affinity binding to various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Properties : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range.
Cell Line IC50 (µM) MCF-7 15.63 A549 12.50 HepG2 10.00 - Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Research has indicated that compounds with similar structures have shown efficacy against bacterial strains.
Case Studies
Several studies have highlighted the biological activity of indole derivatives:
- Study on Anticancer Activity : A recent investigation into a series of indole derivatives showed that certain compounds exhibited significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : In another study, indole-based compounds were assessed for their antibacterial activity against Mycobacterium tuberculosis, revealing promising results that warrant further exploration .
- Neuroprotective Effects : Emerging research suggests potential neuroprotective effects associated with indole derivatives, indicating their role in treating neurodegenerative diseases .
Properties
Molecular Formula |
C9H14Cl2N2 |
---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;;/h1-4,8,11H,5-6,10H2;2*1H |
InChI Key |
BCLNIARXHOGAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CN.Cl.Cl |
Origin of Product |
United States |
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